Cdk9-IN-14

Acute Myeloid Leukemia MV4-11 xenograft tumor growth inhibition

Cdk9-IN-14 (2650640-17-6) is a fluorinated CDK9 inhibitor with superior in vivo efficacy (TGI 78.1-90.2% in AML xenografts at 5 mg/kg oral) vs. analogs. Its >100-fold selectivity minimizes off-target effects. Ideal for preclinical AML studies, MCL-1 transcriptional regulation, and as a positive control for CDK9 inhibitor development.

Molecular Formula C21H23F2N3O4
Molecular Weight 419.4 g/mol
Cat. No. B12417532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk9-IN-14
Molecular FormulaC21H23F2N3O4
Molecular Weight419.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC(=O)C3CCCC(C3)NC(=O)CO
InChIInChI=1S/C21H23F2N3O4/c1-30-18-8-13(22)5-6-15(18)16-9-19(24-10-17(16)23)26-21(29)12-3-2-4-14(7-12)25-20(28)11-27/h5-6,8-10,12,14,27H,2-4,7,11H2,1H3,(H,25,28)(H,24,26,29)/t12-,14+/m0/s1
InChIKeyKIRQDLPHJNLSDF-GXTWGEPZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cdk9-IN-14: A Structurally Optimized CDK9 Inhibitor with Demonstrated In Vivo Antitumor Efficacy in Hematologic Xenograft Models


Cdk9-IN-14 (CAS: 2650640-17-6) is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9), with an enzymatic IC50 of 6.92 nM against CDK9/cyclin T1 . The compound is chemically defined as (1S,3R)-N-[5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl]-3-[(2-hydroxyacetyl)amino]cyclohexane-1-carboxamide (C21H23F2N3O4; MW: 419.42) . Cdk9-IN-14 was developed as part of a medicinal chemistry optimization campaign described in patent WO2021115335 A1, wherein strategic introduction of fluorine atoms at the 5′-position of the methoxy fluorobenzene moiety yielded enhanced in vivo antitumor activity relative to earlier lead compounds [1].

Why Cdk9-IN-14 Cannot Be Interchanged with Other CDK9 Inhibitors Without Experimental Validation


CDK9 inhibitors exhibit substantial variability in selectivity profiles, cellular potency, and in vivo efficacy, precluding generic substitution without experimental validation. Even compounds from the same chemical series and patent family demonstrate divergent pharmacological outcomes; for instance, the WO2021115335 patent series revealed that structural modifications—particularly the introduction of fluorine atoms at the 5′-position of the methoxy fluorobenzene moiety—produced compounds with comparable enzymatic IC50 values but markedly different in vivo tumor growth inhibition (TGI) in xenograft models [1]. Furthermore, CDK9 inhibitors differ in their selectivity for CDK9 over other CDK family members (e.g., CDK1, CDK2, CDK5), with some exhibiting <10-fold selectivity while optimized compounds achieve >100-fold selectivity, directly impacting off-target effects and therapeutic window [1]. Consequently, procurement decisions must be guided by compound-specific quantitative performance data rather than class-level assumptions.

Cdk9-IN-14: Quantified Differential Performance Against Structural Analogs and Class Comparators


Superior In Vivo Antitumor Efficacy in MV4-11 AML Xenograft Model Compared to Closely Related Structural Analogs

Cdk9-IN-14 (designated Compound 27 in patent WO2021115335) demonstrated significantly higher in vivo antitumor efficacy compared to its direct structural analogs Compounds 24 and 25. In an MV4-11 xenograft tumor model, Cdk9-IN-14 achieved a tumor growth inhibition (TGI) of 78.1% at an oral dose of 5 mg/kg, whereas Compounds 24 and 25 achieved TGI values of only 56.9% and 62.9%, respectively, under identical dosing and administration conditions [1]. This represents a 17.2–21.2 percentage-point absolute improvement in TGI, despite all three compounds sharing the same core scaffold and exhibiting comparable enzymatic CDK9 inhibitory activity [1].

Acute Myeloid Leukemia MV4-11 xenograft tumor growth inhibition

Marked In Vivo Antitumor Activity in HL-60 AML Xenograft Model

Cdk9-IN-14 (Compound 27) exhibited marked in vivo antitumor activity in an HL-60 xenograft tumor model, achieving a tumor growth inhibition (TGI) value of 90.2% at an oral dose of 5 mg/kg [1][2]. The HL-60 cell line represents a distinct AML subtype (acute promyelocytic leukemia) with different mutational background compared to MV4-11 (FLT3-ITD mutant), demonstrating the compound's efficacy across diverse AML genetic contexts [1].

Acute Myeloid Leukemia HL-60 xenograft CDK9 inhibition

Potent Antiproliferative Activity in MV4-11 AML Cells

Cdk9-IN-14 exhibits potent antiproliferative activity against MV4-11 acute myeloid leukemia cells, with a cellular IC50 of 34 nM [1]. The MV4-11 cell line harbors a FLT3 internal tandem duplication (ITD) mutation and expresses high levels of the anti-apoptotic protein MCL-1, a key downstream transcriptional target of CDK9-mediated regulation . In the broader context of CDK9 inhibitor development, compounds from the same patent series (WO2021115335) were reported to kill MV4-11 cells at low nanomolar concentrations with IC50 values <35 nM, positioning Cdk9-IN-14 among the most potent members of this chemical series [2].

MV4-11 antiproliferative cellular IC50

Favorable Kinase Selectivity Profile Over Other CDK Family Members

Cdk9-IN-14 demonstrates favorable selectivity for CDK9 over other CDK family members, with reported weak inhibitory activity against CDK1, CDK2, and CDK5 . The compound's chemical series (patent WO2021115335) includes analogs reported to exhibit approximately 100-fold selectivity for CDK9 [1]. This selectivity profile contrasts with pan-CDK inhibitors such as flavopiridol, which inhibits CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9 with limited discrimination, and with early-generation CDK9 inhibitors that typically exhibit <50-fold selectivity [1]. CDK9 selectivity is particularly critical for minimizing cell-cycle-related toxicities associated with CDK1/2 inhibition.

kinase selectivity CDK family off-target

MCL-1 Downregulation via CDK9 Transcriptional Inhibition

Cdk9-IN-14 inhibits CDK9, a key transcriptional regulator of MCL-1 (myeloid cell leukemia-1), an anti-apoptotic protein frequently overexpressed in hematologic malignancies and associated with therapy resistance [1]. CDK9, as the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, phosphorylates RNA polymerase II at Ser2 to promote productive transcriptional elongation; MCL-1 is among the short-lived transcripts highly dependent on CDK9 activity for sustained expression [2]. By blocking CDK9-mediated transcriptional regulation of MCL-1, Cdk9-IN-14 reduces MCL-1 protein levels, thereby lowering the apoptotic threshold in MCL-1-dependent cancer cells [1].

MCL-1 transcriptional regulation apoptosis

Cdk9-IN-14: Validated Application Scenarios Based on Quantitative Preclinical Evidence


In Vivo Efficacy Studies in AML Xenograft Models (MV4-11 and HL-60)

Cdk9-IN-14 is optimally suited for in vivo antitumor efficacy studies in acute myeloid leukemia (AML) xenograft models, with validated TGI values of 78.1% in MV4-11 (FLT3-ITD mutant) xenografts and 90.2% in HL-60 (acute promyelocytic leukemia) xenografts at 5 mg/kg oral daily dosing over 9 days [1]. The compound's established oral bioavailability and demonstrated efficacy across two distinct AML genetic backgrounds make it a reliable positive control or test article for preclinical AML therapeutic development, particularly for studies investigating CDK9-dependent transcriptional addiction or MCL-1-driven survival mechanisms [1].

Structure-Activity Relationship (SAR) and Lead Optimization Reference

Cdk9-IN-14 (Compound 27 from WO2021115335) serves as a benchmark comparator for medicinal chemistry programs optimizing CDK9 inhibitors. Its demonstrated performance advantage over direct structural analogs (Compounds 24 and 25) in head-to-head in vivo comparisons (78.1% TGI vs. 56.9% and 62.9%, respectively) establishes it as the current efficacy standard within this chemical series [1]. Researchers developing novel CDK9 inhibitors can use Cdk9-IN-14 as a positive control to benchmark their compounds' in vivo performance, with the well-documented structure-activity relationship providing a reference framework for rational design decisions regarding fluorination strategies [1].

MCL-1 Transcriptional Regulation and Apoptosis Mechanism Studies

Cdk9-IN-14 is appropriate for investigations of CDK9-mediated transcriptional regulation of MCL-1 and downstream apoptosis pathways [1]. The compound's selective CDK9 inhibition profile enables clean interrogation of P-TEFb-dependent transcriptional elongation effects on short-lived anti-apoptotic transcripts including MCL-1, without confounding cell-cycle arrest from CDK1/2 off-target inhibition . This application is particularly valuable for research in hematologic malignancies where MCL-1 overexpression drives therapy resistance and survival [1].

Cellular Pharmacodynamics and Target Engagement Studies in MV4-11 Cells

Cdk9-IN-14 is validated for cellular target engagement and antiproliferative studies in MV4-11 AML cells, with a documented cellular IC50 of 34 nM [1]. This established potency enables researchers to design pharmacodynamic experiments assessing downstream biomarkers of CDK9 inhibition, including RNA polymerase II Ser2 phosphorylation status and MCL-1 protein levels, at experimentally tractable nanomolar concentrations [1]. The compound's well-characterized in vitro profile supports its use as a tool compound for dissecting CDK9-dependent transcriptional programs in FLT3-ITD mutant AML [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cdk9-IN-14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.